molecular formula C16H19ClN2OS B2463163 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole CAS No. 851807-98-2

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole

Cat. No.: B2463163
CAS No.: 851807-98-2
M. Wt: 322.85
InChI Key: WEBDTBLCTLFJFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole is a synthetic small molecule designed for biochemical research. Its structure incorporates a 4,5-dihydro-1H-imidazole core, a scaffold recognized in medicinal chemistry for its diverse biological activities and presence in various pharmacologically active agents . The molecule is further functionalized with a 3-chlorophenylmethylsulfanyl group and a cyclopentanecarbonyl moiety, which may influence its binding affinity and selectivity toward specific biological targets. Compounds featuring the 4,5-dihydro-1H-imidazole (imidazoline) scaffold are present in a variety of synthetic agents and have been investigated for a wide range of potential biological activities, including serving as potent anticancer agents and carbonic anhydrase inhibitors . This makes the imidazoline core a privileged structure in rational drug design for developing novel hybrid entities aimed at multifactorial disorders . The specific research applications and mechanism of action for this compound require further investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2OS/c17-14-7-3-4-12(10-14)11-21-16-18-8-9-19(16)15(20)13-5-1-2-6-13/h3-4,7,10,13H,1-2,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBDTBLCTLFJFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in aqueous or organic solvents under controlled temperatures, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its ability to interact with specific biological targets, making it a candidate for further investigation in drug development.

Medicine

In medicine, 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole is being explored for its therapeutic potential. Its ability to modulate specific molecular pathways makes it a potential candidate for the treatment of various diseases.

Industry

In industrial applications, this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable for creating specialized polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural Analogues of 4,5-Dihydro-1H-imidazole Derivatives

The 4,5-dihydro-1H-imidazole scaffold is common in bioactive compounds. Below is a comparative analysis of key analogues:

Compound Name Substituents Key Properties/Applications References
Target Compound Cyclopentanecarbonyl, 3-Cl-benzylsulfanyl High lipophilicity (predicted); potential agrochemical use (inferred)
Glyodin (2-heptadecyl-4,5-dihydro-1H-imidazole monoacetate) Heptadecyl chain, acetate Fungicide; long alkyl chain enhances membrane disruption
Xylometazoline Hydrochloride Dimethylphenyl, methyl Vasoconstrictor; aromatic groups enhance receptor binding
2-(Chloromethyl)-4,5-dihydro-1H-imidazole Hydrochloride Chloromethyl Pharmaceutical impurity; simple substituent limits bioactivity
Key Observations:
  • Substituent Effects: The cyclopentanecarbonyl group in the target compound likely increases metabolic stability compared to glyodin’s heptadecyl chain, which may degrade more readily via β-oxidation . In contrast, xylometazoline’s dimethylphenyl group optimizes steric fit for adrenergic receptors, highlighting substituent specificity in pharmaceutical design .
  • Electronic and Steric Profiles :

    • Computational studies using density functional theory (DFT) with the B3LYP functional (as validated in ) could model substituent-induced electronic perturbations, such as charge distribution in the imidazole ring .
    • The exact exchange terms in DFT () are critical for accurately simulating the target compound’s electronic structure, particularly the sulfur atom’s polarizability .

Functional Comparison with Sulfanyl-Containing Compounds

The sulfanyl (-S-) linkage in the target compound is a notable feature shared with other bioactive molecules:

Compound Name Core Structure Sulfanyl Substituent Application
Target Compound Dihydroimidazole 3-Chlorobenzyl Inferred herbicide
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Pyrazole 3-Chlorophenyl Agrochemical intermediate
Ethoxysulfuron Sulfonylurea Ethoxyphenyl Herbicide
Key Insights:
  • Sulfur’s Role : Sulfanyl groups enhance herbicidal activity by interacting with plant acetolactate synthase (ALS) enzymes, a mechanism seen in sulfonylureas like ethoxysulfuron .
  • Aromatic vs. Aliphatic Sulfanyl Groups : The 3-chlorophenylsulfanyl group in the target compound may improve target selectivity compared to aliphatic sulfanyl derivatives, which often exhibit broader reactivity .

Biological Activity

The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole is a novel imidazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of the compound is represented as follows:

C15H16ClN2S\text{C}_{15}\text{H}_{16}\text{Cl}\text{N}_2\text{S}

This structure includes a chlorophenyl group and a sulfanyl moiety, which are known to influence biological activity.

Antimicrobial Properties

Research indicates that imidazole derivatives often exhibit antimicrobial properties. A study focusing on similar compounds demonstrated that modifications in their structure could enhance their activity against various bacterial strains. While specific data on this compound's antimicrobial efficacy remains limited, its structural analogs have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Imidazole derivatives have been extensively studied for their anticancer potential. For instance, compounds with similar functionalities have been reported to inhibit cancer cell proliferation by inducing apoptosis in cancer cells. Preliminary studies suggest that 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole may exert similar effects, potentially through the modulation of signaling pathways involved in cell survival and death .

Case Study 1: Synthesis and Testing

In a recent study published in ResearchGate, researchers synthesized various imidazole derivatives, including compounds structurally related to 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole. These compounds were tested for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity, suggesting that the compound could be optimized for better therapeutic efficacy .

Case Study 2: In Vivo Studies

Another study explored the in vivo effects of imidazole derivatives on tumor-bearing mice. The results showed a significant reduction in tumor size when treated with these compounds. While direct studies on 2-{[(3-chlorophenyl)methyl]sulfanyl}-1-cyclopentanecarbonyl-4,5-dihydro-1H-imidazole are lacking, the evidence from related compounds supports its potential as an anticancer agent .

Research Findings

Activity Mechanism Evidence
AntimicrobialDisruption of bacterial cell wall synthesisSimilar analogs effective against E. coli
AnticancerInduction of apoptosis via modulation of signaling pathwaysCytotoxic effects observed in cell line studies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.